3,4-Difluorobenzoic acid

Catalog No.
S750392
CAS No.
455-86-7
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzoic acid

CAS Number

455-86-7

Product Name

3,4-Difluorobenzoic acid

IUPAC Name

3,4-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

FPENCTDAQQQKNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Synonyms

3,4-Difluorobenzoic Acid; NSC 190686

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Organic Synthesis:

  • 3,4-DFBA serves as a building block in the synthesis of more complex organic molecules, particularly those containing the difluorophenyl group. This group can influence the physical and chemical properties of the resulting molecule, making it useful for developing new materials with specific functionalities [].

Analytical Chemistry:

  • Due to its unique properties, 3,4-DFBA can be used as an internal standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) []. Internal standards are reference compounds added to samples to ensure the accuracy and consistency of measurements. 3,4-DFBA's specific advantages include its thermal stability and distinct chromatographic behavior, making it a reliable reference point for analysis [].

Material Science:

  • Preliminary research explores the potential of 3,4-DFBA in the development of new functional materials. For instance, studies have investigated its incorporation into metal-organic frameworks (MOFs) []. MOFs are porous materials with diverse applications, and incorporating 3,4-DFBA could potentially modify their properties for specific uses, such as gas adsorption or catalysis.

3,4-Difluorobenzoic acid is an aromatic carboxylic acid with the chemical formula C7H4F2O2. It is a derivative of benzoic acid, where two fluorine atoms are introduced at positions 3 and 4 of the benzene ring. This compound is not widely found in nature and is typically synthesized for research purposes []. Due to the presence of fluorine atoms, 3,4-difluorobenzoic acid exhibits unique properties that make it valuable in various scientific fields, particularly in medicinal chemistry and material science [].


Molecular Structure Analysis

The key feature of 3,4-difluorobenzoic acid's structure is the presence of a benzene ring with fluorine atoms attached at positions 3 and 4. The benzene ring consists of six carbon atoms arranged in a hexagonal shape with alternating single and double bonds, delocalizing electrons and creating a stable aromatic system. The fluorine atoms are electron-withdrawing substituents, meaning they pull electron density away from the benzene ring. This alters the electronic properties of the molecule and influences its reactivity [].


Chemical Reactions Analysis

Several chemical reactions involving 3,4-difluorobenzoic acid are relevant in scientific research. Here are some key examples:

  • Synthesis: There are various methods for synthesizing 3,4-difluorobenzoic acid. A common approach involves the fluorination of 3,4-dichlorobenzoic acid using anhydrous hydrogen fluoride (HF).
C7H4Cl2O2 (3,4-dichlorobenzoic acid) + 2 HF -> C7H4F2O2 (3,4-difluorobenzoic acid) + 2 HCl
  • Esterification

    3,4-Difluorobenzoic acid can react with alcohols in the presence of an acid catalyst to form corresponding esters. These esters can be useful intermediates for further organic synthesis [].

  • Decarboxylation

    Under strong heating conditions, 3,4-difluorobenzoic acid can undergo decarboxylation, releasing carbon dioxide (CO2) and forming 1,2-difluorobenzene [].

C7H4F2O2 (3,4-difluorobenzoic acid) -> C6H4F2 (1,2-difluorobenzene) + CO2

Physical And Chemical Properties Analysis

  • Melting point: 185-187 °C []
  • Boiling point: Sublimes []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Appearance: White crystalline solid []
  • pKa: Not readily available in scientific literature

Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].

XLogP3

1.8

Melting Point

123.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-86-7

Wikipedia

3,4-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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